molecular formula C11H15NO2 B2499110 Methyl 3-(4-aminophenyl)butanoate CAS No. 6555-06-2

Methyl 3-(4-aminophenyl)butanoate

Cat. No.: B2499110
CAS No.: 6555-06-2
M. Wt: 193.246
InChI Key: VQQJXSVKVXQJJZ-UHFFFAOYSA-N
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Description

Methyl 3-(4-aminophenyl)butanoate: is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . It is a derivative of butanoic acid and contains an amino group attached to a phenyl ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(4-aminophenyl)butanoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-aminophenyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-aminophenyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-(4-aminophenyl)butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(4-aminophenyl)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis to release the active butanoic acid derivative, which can further interact with cellular components .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(4-aminophenyl)butanoate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications .

Properties

IUPAC Name

methyl 3-(4-aminophenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9/h3-6,8H,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQJXSVKVXQJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6555-06-2
Record name methyl 3-(4-aminophenyl)butanoate
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